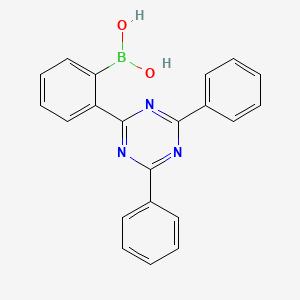
1-(Chloromethoxy)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethoxy)decane is an organic compound with the molecular formula C11H23ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is further bonded to a decane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
1-(Chloromethoxy)decane can be synthesized through several methods. One common synthetic route involves the reaction of decanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.
Industrial production methods may involve the use of chloromethylation reagents like 1,4-bis(chloromethoxy)butane, which is non-carcinogenic and inexpensive . The reaction is carried out in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and a solvent like dichloromethane (CH2Cl2) at room temperature for several hours .
化学反応の分析
1-(Chloromethoxy)decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-(methoxy)decane.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of this compound can yield decanol and other related alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used .
科学的研究の応用
1-(Chloromethoxy)decane has several applications in scientific research:
作用機序
The mechanism by which 1-(Chloromethoxy)decane exerts its effects involves the interaction of the chlorine atom with nucleophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1-(Chloromethoxy)decane can be compared with other chlorinated ethers such as 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne. These compounds share similar chemical properties but differ in their reactivity and applications. For example, 1-(Chloromethoxy)prop-2-ene and 1-(Chloromethoxy)prop-2-yne are used in the synthesis of imidothioates, which have different biological activities compared to the derivatives of this compound .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable intermediate in various synthetic processes
特性
分子式 |
C11H23ClO |
|---|---|
分子量 |
206.75 g/mol |
IUPAC名 |
1-(chloromethoxy)decane |
InChI |
InChI=1S/C11H23ClO/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-11H2,1H3 |
InChIキー |
ZVPATVLKXLILJE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)



![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)





